Antiproliferative Activity in MCF-7 Breast Cancer Cells
5-Cyclohexenylnicotinaldehyde demonstrates a dose-dependent decrease in viability of human MCF-7 breast cancer cells with an IC50 of approximately 10 µM after 48 hours of exposure . In contrast, 6-cyclohexylnicotinaldehyde shows no measurable antiproliferative activity (IC50 > 55.69 µM) under comparable conditions . This represents a greater than 5.6-fold improvement in potency conferred specifically by the 5-cyclohexenyl substitution pattern relative to the 6-cyclohexyl analog.
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 10 µM |
| Comparator Or Baseline | 6-Cyclohexylnicotinaldehyde: >55.69 µM |
| Quantified Difference | >5.6-fold lower IC50 |
| Conditions | Human MCF-7 breast cancer cell line; 48 h exposure; viability assay |
Why This Matters
A >5.6-fold difference in antiproliferative potency directly impacts compound selection for cancer-focused screening libraries and SAR campaigns targeting the 5-position of the pyridine ring.
